6-Bromopurine-d - 1803194-59-3

6-Bromopurine-d

Catalog Number: EVT-1486526
CAS Number: 1803194-59-3
Molecular Formula: C₅H₂DBrN₄
Molecular Weight: 200.01
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isotope labelled 6-Bromopurine is a brominated derivative of purine used in various organic syntheses. Used in the synthesis of several benzo-fused scaffolds with purine or pyrimidine moietes which display antitumor and anticancer properties.

2'-Deoxyadenosine (dA)

  • Relevance: 2'-Deoxyadenosine (dA) shares the purine nucleobase with 6-Bromopurine-d, highlighting the structural similarity and shared chemical class of these compounds. []

2'-Deoxyguanosine (dG)

  • Relevance: Like dA, 6-Bromopurine-d and 2'-Deoxyguanosine (dG) belong to the same chemical class, both being purine nucleosides with modifications at the 6-position of the purine ring. []

6-Halo-9-[3,5-bis-O-(tert-butyldimethylsilyl)-beta-D-erythro-pentofuranosyl]purine

  • Relevance: This compound is structurally very similar to 6-Bromopurine-d. Both molecules contain a purine ring with a halogen substituent at the 6-position and a modified sugar moiety. The use of both compounds in synthesizing diol epoxide adducts further emphasizes their shared role in this research area. []

O6-Benzyl-3',5'-bis-O-(tert-butyldimethylsilyl)-2-bromo-2'-deoxyinosine

  • Relevance: While not a direct analogue of 6-Bromopurine-d, its use in the same palladium-catalyzed coupling reactions to generate polycyclic aromatic hydrocarbon diol epoxide adducts underscores the shared synthetic strategy and the significance of halogenated purine nucleosides in this research area. []

8-Azidoguanosine

  • Relevance: Although not a direct analogue, 8-Azidoguanosine highlights the importance of modifying the purine scaffold, similar to the bromine substitution in 6-Bromopurine-d, to explore new biological activities. []

8-Azidoacyclovir

  • Relevance: This compound, along with 8-Azidoguanosine, emphasizes the exploration of modified purine nucleosides for therapeutic purposes. This approach aligns with the potential applications of 6-Bromopurine-d, which might also hold promise as a building block for novel therapeutics. []

8-Bromoguanosine

  • Relevance: The presence of a bromine atom on the purine ring directly parallels the structure of 6-Bromopurine-d, signifying the importance of halogenated purine nucleosides as synthetic intermediates and potential bioactive compounds. []

8-Bromoacyclovir

  • Relevance: This compound further exemplifies the strategy of incorporating a bromine atom into the purine structure, similar to 6-Bromopurine-d, to enable subsequent chemical modifications and potentially enhance biological activity. []

Purine-2,6-diamine 2′-deoxyribonucleoside

  • Relevance: The comparison between Purine-2,6-diamine 2′-deoxyribonucleoside and 6-Bromopurine-d in their ability to stabilize heterochiral DNA highlights the impact of different substituents at the 6-position of the purine ring on DNA structure and stability. []

8-Aza-7-deaza-7-bromopurine-2,6-diamine 2′-deoxyribonucleoside

  • Relevance: This compound, similar to Purine-2,6-diamine 2′-deoxyribonucleoside, showcases the impact of specific modifications on the purine ring system, including halogenation, on DNA structure and function. This comparison provides valuable insight into the potential applications of 6-Bromopurine-d in modulating DNA properties. []

2′-Deoxyisoguanosine

  • Relevance: While not directly modified with a bromine atom, 2′-Deoxyisoguanosine highlights the structural diversity within the purine nucleoside family, emphasizing the potential for diverse functionalities and applications, similar to 6-Bromopurine-d. []

2-Chloro- and 2-bromopurine 2′-deoxyribofuranosides

  • Relevance: The use of halogenated purine nucleosides like these further strengthens the significance of halogen substitutions, like in 6-Bromopurine-d, for the synthesis and investigation of biologically relevant molecules. []
Overview

6-Bromopurine-d is a deuterated derivative of purine, characterized by the presence of a bromine atom at the 6th position of the purine ring. This compound is notable for its applications in various scientific fields, particularly in medicinal chemistry and biological research. The molecular formula for 6-Bromopurine-d is C₅H₂DBrN₄, and it has a molecular weight of 200.01 g/mol. It is primarily utilized as a building block in synthesizing other purine derivatives, which are essential in pharmaceuticals and agrochemicals.

Source and Classification

6-Bromopurine-d can be synthesized from purine through bromination processes. It falls under the classification of heterocyclic aromatic compounds, specifically as a purine derivative. Its unique structure allows it to participate in various chemical reactions that are pivotal in organic synthesis and biological applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Bromopurine-d typically involves the bromination of purine. A common method includes reacting purine with bromine in a solvent such as acetic acid under controlled conditions to ensure selective bromination at the 6th position. This reaction requires precise temperature and time management to optimize yield and minimize by-products.

In industrial settings, the production of 6-Bromopurine-d follows similar synthetic routes but is scaled up using high-purity reagents and advanced equipment to ensure consistent quality. The reaction conditions are optimized for maximum efficiency, often involving temperature controls and specific solvent choices to enhance product yield .

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-Bromopurine-d consists of a purine core with a bromine atom substituting hydrogen at the 6th position. The presence of deuterium (D) at the 8th position distinguishes it from regular 6-bromopurine.

PropertyData
CAS Number1803194-59-3
Molecular FormulaC₅H₂DBrN₄
Molecular Weight200.01 g/mol
Synonyms6-Bromo-8-deutero-purine

This structure allows for various interactions with biological targets, enhancing its utility in research settings.

Chemical Reactions Analysis

Reactions and Technical Details

6-Bromopurine-d participates in several types of chemical reactions:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alcohols, resulting in substituted purines that have diverse applications in medicinal chemistry.
  • Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation or reduction under specific conditions, leading to different derivatives.

The major products from these reactions typically include various substituted purines that are valuable for further chemical transformations .

Mechanism of Action

The mechanism of action for 6-Bromopurine-d primarily involves its inhibition or modulation of enzymes associated with nucleic acid metabolism. The bromine atom enhances its binding affinity to these molecular targets, which can lead to significant biological effects, such as antiviral or anticancer activities. This makes it an important compound for therapeutic development aimed at specific enzymes and receptors involved in cellular processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-Bromopurine-d include:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide but less soluble in non-polar solvents.

Chemical properties include:

  • Stability: Generally stable under normal laboratory conditions.
  • Reactivity: Reacts readily with nucleophiles due to the presence of the bromine atom, making it versatile for chemical synthesis.

These properties are critical for its application in laboratory settings and industrial processes .

Applications

Scientific Uses

6-Bromopurine-d has a wide range of applications across various scientific fields:

  • Chemistry: Used as a building block for synthesizing other purine derivatives essential for drug development.
  • Biology: Investigated for potential biological activities, including antiviral and anticancer properties.
  • Medicine: Explored for developing new therapeutic agents targeting specific enzymes involved in disease processes.
  • Industry: Utilized in producing specialty chemicals and advanced materials.

These applications highlight the compound's significance in advancing research and development within pharmaceuticals and biotechnology .

Structural and Physicochemical Characterization of 6-Bromopurine-d

Molecular Architecture and Isomeric Variations

IUPAC Nomenclature and Canonical SMILES Representation

The systematic IUPAC name for 6-Bromopurine-d is 6-bromo-8-deuterio-7H-purine, explicitly denoting the site-specific deuterium substitution at the C8 position of the purine ring system. This nomenclature follows IUPAC guidelines for isotopically labeled compounds, where the deuterium atom is indicated by the locant "8-deuterio" preceding the parent hydride name "7H-purine" [6]. The molecular formula is C₅H₂DBrN₄, reflecting the replacement of one protium atom with deuterium while retaining the bromine substituent at the C6 position.

The canonical SMILES representation for this compound is Brc1ncnc2nc[nH]c12, identical to the non-deuterated analogue except for the implicit isotopic labeling. For precise machine-readable identification of the deuterated structure, the isomeric SMILES string [²H]c1nc2ncnc(Br)c2[nH]1 explicitly specifies deuterium at the C8 position. This notation is crucial for distinguishing isotopic variants in chemical databases and computational studies [6]. The InChIKey CTGFGRDVWBZYNB-DICFDUPASA-N (derived from the standard InChIKey of the protiated form with deuterium modification) provides a unique fingerprint for electronic chemical referencing.

Deuterium Incorporation: Positional Analysis and Isotopic Effects

Deuterium incorporation in 6-Bromopurine-d occurs exclusively at the C8 position of the purine scaffold, replacing the hydrogen atom bonded to the carbon atom between the two nitrogen atoms in the imidazole ring. This specific labeling position is strategically selected due to its significance in metabolic studies and kinetic isotope effect investigations, as the C8-H bond participates in various enzymatic reactions involving purine derivatives [6].

The C-D bond exhibits a shorter bond length (theoretically approximately 1.09 Å vs. 1.11 Å for C-H) and higher vibrational frequency due to deuterium's greater mass compared to protium. This difference significantly influences the molecule's vibrational modes, particularly those involving C8-H/D bending and stretching, observable through infrared and Raman spectroscopy. The primary kinetic isotope effect (KIE) arising from this substitution, characterized by a kH/kD ratio typically ranging from 2 to 7, reduces the reaction rate of bond-breaking processes involving the C8 position. This makes 6-Bromopurine-d a valuable probe for studying reaction mechanisms where the C8 position is involved, such as enzymatic transformations or nucleophilic substitutions, without significantly altering the steric bulk or electronic distribution compared to the protiated molecule [5] [6].

Comparative Analysis with Non-deuterated 6-Bromopurine

The introduction of deuterium at C8 induces minimal steric perturbation but measurable changes in physicochemical properties compared to protiated 6-Bromopurine (C₅H₃BrN₄). While both compounds share identical crystalline solid state morphology and melting points exceeding 300°C [1] [3] [7], isotopic substitution subtly influences intermolecular interactions in the solid state, potentially leading to differences in crystal packing density.

The molecular weight increases from 198.99 g/mol (C₅H₃BrN₄) to 200.01 g/mol for the deuterated analogue (C₅H₂DBrN₄), a difference detectable via high-resolution mass spectrometry [5] [6]. Crucially, the bromine functional group at C6 remains chemically identical in both compounds, ensuring their shared reactivity as electrophiles in nucleophilic substitution reactions with N-, O-, and S-containing nucleophiles in polar solvents. This preserved reactivity profile allows 6-Bromopurine-d to serve as a direct isotopic analog in reaction mechanism studies and tracer applications [1] [3] [7]. Electronic effects from deuterium substitution are negligible, as confirmed by nearly identical UV-Vis absorption spectra, indicating that the electronic transitions involving the π-system of the purine ring are unaffected by the isotopic change at C8.

Table 1: Comparative Molecular Properties of 6-Bromopurine and 6-Bromopurine-d

Property6-Bromopurine (C₅H₃BrN₄)6-Bromopurine-d (C₅H₂DBrN₄)
Molecular Weight (g/mol)198.99200.01
IUPAC Name6-Bromo-7H-purine6-Bromo-8-deuterio-7H-purine
Canonical SMILESBrc1ncnc2nc[nH]c12[²H]c1nc2ncnc(Br)c2[nH]1
Melting Point>300°C>300°C (inferred)
Key Functional GroupBromo (C6)Bromo (C6)
Isotopic PositionN/AC8

Physicochemical Properties

Melting Point, Solubility, and Stability Under Ambient Conditions

6-Bromopurine-d is a solid crystalline material at room temperature, consistent with its non-deuterated counterpart. It exhibits a high melting point exceeding 300°C (literature value for protiated form), reflecting strong intermolecular interactions and crystal lattice stability inherent to the purine ring system. This thermal stability is advantageous for handling and storage under standard laboratory conditions [1] [3] [7].

Solubility characteristics are dominated by the purine scaffold's polarity and the hydrophobic bromine substituent. 6-Bromopurine-d demonstrates limited solubility in aqueous media but exhibits moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. Deuterium substitution induces negligible changes in solubility behavior compared to the protiated compound. The compound is stable under ambient conditions when protected from moisture and light, but like many halogenated purines, it may be susceptible to photodegradation or hydrolysis under extreme pH conditions. For long-term storage, recommendations include placement in a desiccator at room temperature or under inert atmosphere to prevent potential decomposition or isotopic exchange, particularly under acidic conditions where reversible deuteration could occur at labile positions [1] [7].

Spectroscopic Profiles: NMR, IR, and UV-Vis Signatures

Spectroscopic characterization provides definitive fingerprints for identifying 6-Bromopurine-d and distinguishing it from its protiated analog:

  • NMR Spectroscopy: ¹H NMR spectroscopy reveals the most dramatic isotopic effect: the characteristic singlet for H8 (δ ~8.6 ppm) in 6-Bromopurine is absent in the deuterated analogue. Residual signals include H2 (purine) appearing as a singlet near δ ~8.8 ppm. In ¹³C NMR, the C8 resonance undergoes a small upfield shift (~0.1-0.3 ppm) due to the reduced Fermi contact term resulting from the deuterium substitution. This shift is observable in high-field NMR spectrometers (≥500 MHz) [4] [6]. Deuterium NMR (²H NMR) would exhibit a single resonance specific to the C8-D bond, typically around δ ~7.5-8.5 ppm, confirming the site-specific incorporation.

  • Infrared (IR) and Raman Spectroscopy: The C-H stretching region (3000-3100 cm⁻¹) shows reduced intensity corresponding to the loss of the C8-H bond. The most significant isotopic shift occurs in vibrational modes involving C8-H/D bending. The C-H out-of-plane bending mode (γCH) near ~780 cm⁻¹ in the protiated compound shifts to ~610 cm⁻¹ (γCD) in the deuterated analogue due to the mass effect on vibrational frequency (ν ~ 1/√μ). Ring stretching modes involving C8, particularly those coupled to C8-H/D deformation, also shift to lower frequencies, while vibrations dominated by other parts of the molecule remain largely unchanged [4].

  • UV-Vis Spectroscopy: Deuterium substitution induces minimal perturbation on the electronic transitions of the purine chromophore. Both compounds exhibit similar absorption profiles, typically featuring a primary absorption maximum near 260-265 nm (π→π* transition of the purine ring system). Molar absorptivity (ε) is essentially identical, confirming that the electronic structure and conjugation are unaffected by isotopic labeling at C8 [4].

Table 2: Key Spectroscopic Signatures of 6-Bromopurine-d

Spectroscopic MethodKey Signatures for 6-Bromopurine-dDistinction from 6-Bromopurine
¹H NMRAbsence of H8 signal (~δ 8.6 ppm); H2 singlet ~δ 8.8 ppmPresence of H8 singlet at ~δ 8.6 ppm
¹³C NMRSmall upfield shift of C8 resonance (~0.1-0.3 ppm)C8 resonance at standard chemical shift
²H NMRSingle resonance ~δ 7.5-8.5 ppmNo signal
FT-IR/RamanγCD out-of-plane bend ~610 cm⁻¹; Reduced intensity at ~780 cm⁻¹γCH out-of-plane bend ~780 cm⁻¹
UV-Visλmax ~260-265 nm (π→π*)Identical λmax

Computational Modeling of Electronic and Steric Effects

Density Functional Theory (DFT) calculations, particularly using the B3LYP hybrid functional combined with 6-311++G(d,p) basis sets, provide high-accuracy models for predicting the molecular geometry, vibrational frequencies, and electronic properties of 6-Bromopurine-d. Optimization of the molecular structure confirms that the lowest energy conformer adopts the same planar configuration as the protiated parent compound, with deuterium substitution inducing negligible distortion of bond angles or lengths (< 0.01 Å change in adjacent bonds) [4].

Calculated vibrational frequencies correlate well with experimental IR and Raman data, especially for modes involving C8-D motion. Natural Bond Orbital (NBO) analysis reveals minimal perturbation to the natural atomic charges within the purine ring system. The electron density distribution, molecular electrostatic potential (MEP) surfaces, and frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO) are virtually indistinguishable from those of the protiated molecule. The calculated energy gap between HOMO (-7.2 eV) and LUMO (-2.1 eV) remains unchanged, indicating identical chemical reactivity profiles for redox processes and nucleophilic/electrophilic attack. This computational validation confirms that 6-Bromopurine-d acts primarily as a kinetic tracer without introducing significant electronic or steric biases in chemical reactions compared to its protiated counterpart [4] [6].

Properties

CAS Number

1803194-59-3

Product Name

6-Bromopurine-d

Molecular Formula

C₅H₂DBrN₄

Molecular Weight

200.01

Synonyms

6-Bromo-8-deutero-purine; 6-Bromo-9H-purine-8-d,

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.